

Application Note: High-Field NMR Spectroscopy for Structural Elucidation of Fluvastatin Impurities

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Compound of Interest

Compound Name: *Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester*

Cat. No.: *B13410643*

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Executive Summary

Fluvastatin Sodium is a synthetic HMG-CoA reductase inhibitor containing a fluorophenyl-indole moiety and a chiral 3,5-dihydroxyhept-6-enoic acid side chain. The structural integrity of the side chain (specifically the syn-3,5-diol stereochemistry and the E-olefin geometry) is critical for biological activity.

This Application Note provides a comprehensive protocol for the structural elucidation of Fluvastatin impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike HPLC, which separates species based on polarity, NMR provides direct structural insight into stereochemical inversions (anti-isomers), cyclization products (lactones), and oxidative degradants. Special emphasis is placed on ¹⁹F NMR as a high-throughput "spy" nucleus for impurity profiling in complex matrices.

The Fluvastatin Structural Framework

To identify impurities, one must first establish the spectral fingerprint of the parent molecule, Fluvastatin Sodium.

Key Structural Features & NMR Markers:

- Fluorophenyl Group: Provides a distinct doublet-of-triplets signal in ^1H NMR and a singlet (approx. -110 to -115 ppm) in ^{19}F NMR.
- Indole Core: Aromatic protons and the N-isopropyl group (distinct septet and doublet).
- Heptenoic Side Chain:
 - Olefinic Protons (H-6, H-7): Large coupling constant (Hz) confirms the E (trans) geometry.
 - Chiral Centers (C-3, C-5): The active drug is the syn isomer. The anti isomer is a key impurity.

Table 1: Representative NMR Assignments (DMSO-d₆)

Position	Group	^1H Shift (, ppm)	Multiplicity	Key Diagnostic Feature
Indole-N	Isopropyl-CH	4.85	Septet	Shift changes upon N-dealkylation
Indole-N	Isopropyl-CH ₃	1.56	Doublet	High intensity reference
Side Chain	H-7 (Olefin)	6.40	Doublet (Hz)	Diagnostic for E/Z isomerism
Side Chain	H-6 (Olefin)	5.85	dd	Coupled to H-7 and H-5
Side Chain	H-3, H-5	3.7 - 4.2	Multiplet	Critical for stereochemistry
Phenyl	4-F-Phenyl	7.0 - 7.5	Multiplet	^{19}F NMR: -113 ppm

Critical Impurity Classes & NMR Strategies

Stereoisomers: The Anti-Isomer (Impurity B)

The most challenging impurity to detect is the diastereomer where the relative stereochemistry at C-3 and C-5 is anti rather than syn.

- Mechanism: Inversion of configuration at C-3 or C-5.
- NMR Strategy:
 - ¹H NMR (
 - Coupling): The vicinal coupling constants between the carbinol protons (H-3/H-5) and the methylene bridge (H-4) differ between syn and anti forms due to hydrogen bonding preferences in non-polar solvents, though in DMSO-d₆ this effect is muted.
 - ¹³C NMR: The chemical shifts of C-3 and C-5 are sensitive to the relative configuration. In the anti-isomer, these carbons typically shift by 0.5 – 1.5 ppm compared to the syn-isomer.
 - Rychnovsky Acetonide Method (Derivatization): If direct NMR is ambiguous, converting the diol to an acetonide allows determination of stereochemistry based on the C-Me shifts (Syn acetonides:

19 & 30 ppm; Anti acetonides:

25 ppm).

Lactonization (Fluvastatin Lactone)

Under acidic conditions, the 3,5-dihydroxy acid cyclizes to form a six-membered lactone.

- NMR Diagnostic:
 - Carbonyl Shift: The C-1 carboxylate signal (

178 ppm in salt) shifts upfield to

170 ppm (ester/lactone).

- H-5 Shift: The proton at the lactone closure site (H-5) experiences a significant downfield shift (

ppm) due to the acylation effect.

Photodegradation (Cyclization)

Exposure to UV light causes an electrocyclic reaction involving the indole ring and the alkene side chain.

- NMR Diagnostic:
 - Loss of Olefin: The signals for H-6 and H-7 (5.8 – 6.4 ppm) disappear or shift into the aliphatic region.
 - ¹⁹F Shift: The electronic environment of the fluorophenyl ring changes, causing a distinct shift in the ¹⁹F spectrum, often separating it from the parent peak.

Detailed Experimental Protocols

Protocol A: Sample Preparation for Impurity Profiling

- Solvent: DMSO-d₆ (99.9% D) is preferred over CDCl₃ or D₂O.
 - Reasoning: Fluvastatin Sodium is soluble in DMSO. CDCl₃ requires the free acid form (risk of lactonization). D₂O causes signal overlap with water suppression.
- Concentration: 10–15 mg of API in 0.6 mL solvent.
- Tube: 5mm high-precision NMR tube (Wilmad 535-PP or equivalent).

Protocol B: Data Acquisition (Bruker/Jeol 500 MHz+)

1. ¹H NMR (Quantitative & Screening):

- Pulse Angle: 30° (zg30).
- Relaxation Delay (d1):

5 seconds (Ensure $d1 > 5$

T1 for quantitative integration).

- Scans (ns): 64 (for $<0.1\%$ impurity detection).
- Temperature: 298 K (Control is critical to prevent chemical shift drift).

2. ^{19}F NMR (The "Spy" Method):

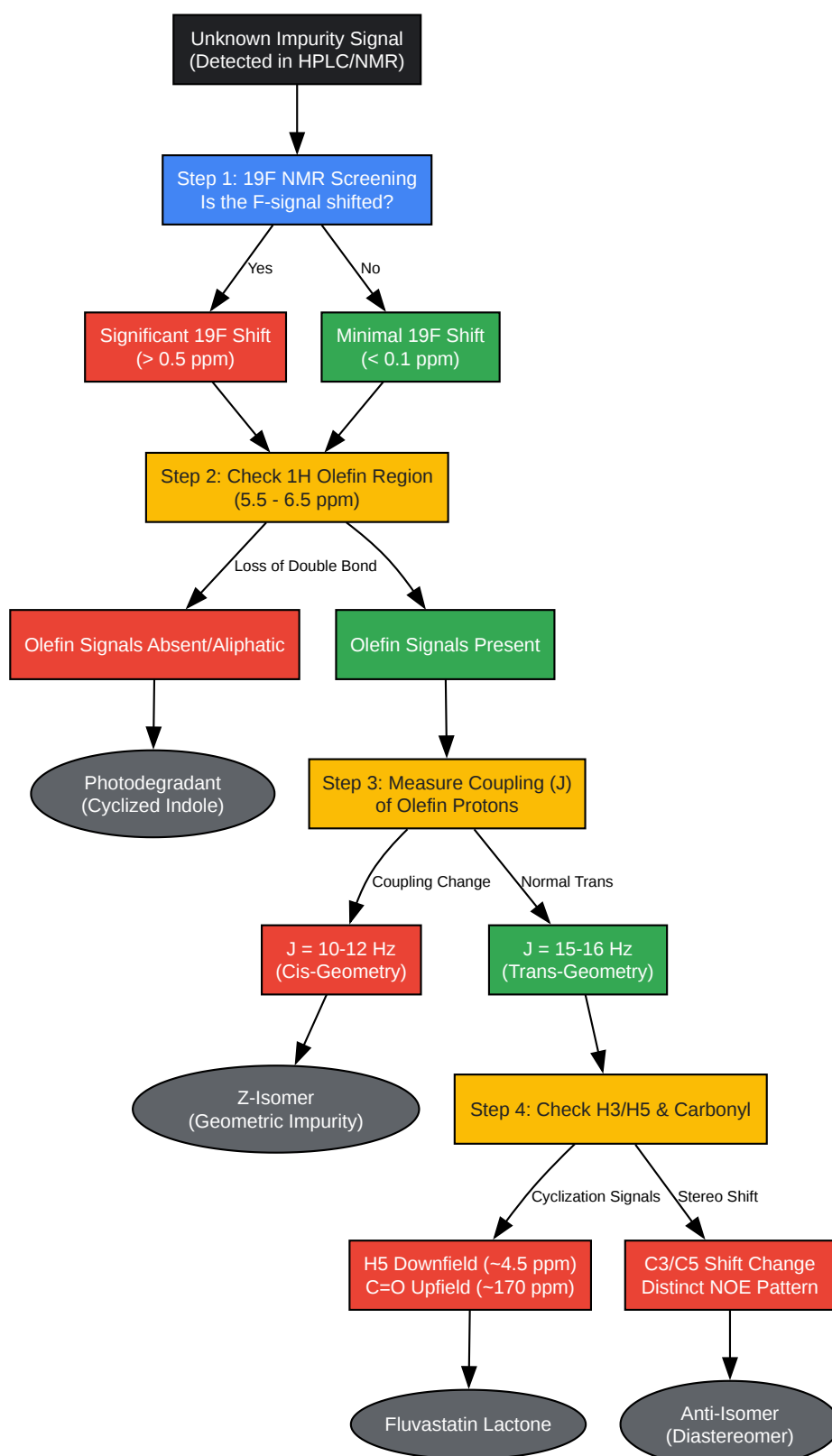
- Rationale: ^{19}F has 100% natural abundance and high sensitivity (0.83 vs ^1H). Impurities with the fluorophenyl group will show distinct singlets without the background noise of hydrocarbon excipients.
- Range: -100 to -130 ppm.
- Decoupling: Inverse gated decoupling (optional) to remove proton splitting for sharp singlets.

3. 2D NOESY (Stereochemical Confirmation):

- Mixing Time: 300–500 ms.
- Goal: Observe spatial correlations between H-3, H-5, and the isopropyl group to confirm the folding of the side chain.

Structural Elucidation Logic (Workflow)

The following diagram illustrates the decision matrix for identifying an unknown impurity in a Fluvastatin sample.



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Figure 1: NMR-driven decision matrix for the structural classification of Fluvastatin impurities.

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Sources

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